Product packaging for Adenine(Cat. No.:CAS No. 134434-48-3)

Adenine

Cat. No.: B159924
CAS No.: 134434-48-3
M. Wt: 135.13 g/mol
InChI Key: GFFGJBXGBJISGV-UHFFFAOYSA-N
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Description

Historical Perspectives on Adenine (B156593) Discovery and Early Research

The history of understanding the fundamental components of nucleic acids dates back to the mid-19th century. Johann Friedrich Miescher, a Swiss chemist, first identified a substance he called "nuclein" in the 1860s from white blood cells. frontlinegenomics.comnews-medical.net This substance, later identified as nucleic acid, was found to have unexpected properties compared to other proteins Miescher was familiar with. yourgenome.org

Significant progress in understanding the basic building blocks of nuclein was made by Albrecht Kossel, a German biochemist. In 1881, Kossel identified nuclein as a nucleic acid and provided its chemical name, deoxyribonucleic acid (DNA). frontlinegenomics.comyourgenome.org Kossel was also credited with isolating the five primary nucleotide bases that form the building blocks of DNA and RNA: this compound (A), cytosine (C), guanine (B1146940) (G), thymine (B56734) (T), and uracil (B121893) (U). frontlinegenomics.comyourgenome.org For his work on the chemistry of nucleic acids and proteins, Kossel was awarded the Nobel Prize in Physiology or Medicine in 1910. frontlinegenomics.comyourgenome.org

Early research also explored the potential abiotic synthesis of this compound, with implications for the origin of life on Earth. Experiments have shown that this compound can be prepared from ammonia (B1221849) and hydrogen cyanide (HCN) in aqueous solution. wikipedia.org Notably, in 1960, Juan Oró reported the formation of this compound in a 0.5% yield by heating solutions of ammonium (B1175870) cyanide. pnas.org Subsequent studies have achieved higher yields under various conditions, including a 20% yield from the reaction of HCN with liquid ammonia. pnas.org Reports based on NASA studies of meteorites found on Earth have also suggested that building blocks of DNA and RNA, including this compound, may have formed extraterrestrially. wikipedia.orgpnas.org

Foundational Role of this compound in Molecular Biology and Biochemistry

This compound holds a pivotal role in molecular biology and biochemistry due to its fundamental involvement in the structure of nucleic acids and its participation in key energy transfer and metabolic processes. allen.inpatsnap.com

As one of the four primary nucleobases in DNA and RNA, this compound is essential for encoding genetic information. allen.inbyjus.com In DNA, this compound forms complementary base pairs with thymine (T) via two hydrogen bonds. wikipedia.orgallen.in In RNA, this compound pairs with uracil (U). wikipedia.orgallen.in This specific base pairing is crucial for maintaining the integrity of genetic information and is fundamental to the processes of DNA replication and transcription. byjus.compatsnap.com The discovery of these base pairing rules, notably by Erwin Chargaff who found that the amount of this compound in DNA is roughly equal to that of thymine, was a critical step leading to the elucidation of the DNA double helix structure by Watson and Crick. news-medical.netnih.gov

Beyond its role in genetic material, this compound is a core component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgallen.inpatsnap.com ATP stores and transfers chemical energy, driving a wide array of cellular processes such as protein synthesis, muscle contraction, and nerve impulse propagation. wikipedia.orgpatsnap.com this compound also forms part of other crucial molecules involved in cellular metabolism and energy transfer, including adenosine diphosphate (B83284) (ADP), cyclic adenosine monophosphate (cAMP), nicotinamide (B372718) this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and Coenzyme A. wikipedia.orgallen.inpatsnap.comacademie-sciences.fr These molecules act as cofactors for enzymes and participate in vital biochemical pathways, including cellular respiration. wikipedia.orgallen.in

This compound's interactions with sugars form nucleosides: adenosine when bound to ribose and deoxyadenosine (B7792050) when bound to deoxyribose. wikipedia.orgallen.in These nucleosides, upon the addition of phosphate (B84403) groups, form nucleotides, the monomers of DNA and RNA. allen.inbyjus.com

Detailed research findings highlight the interconnectedness of this compound metabolism with other biochemical pathways. For instance, studies have shown that this compound can cause perturbations in purine (B94841) metabolism and the biosynthesis pathways of certain amino acids, which can have significant biological implications. oup.com The metabolism of this compound in humans primarily involves its conversion through salvage pathways or oxidation. researchgate.netresearchgate.net The enzyme this compound phosphoribosyltransferase (APRT) is crucial for the salvage pathway, converting this compound to adenosine monophosphate (AMP). researchgate.netresearchgate.net An alternative pathway involves the oxidation of this compound by xanthine (B1682287) dehydrogenase (XDH) to 2,8-dihydroxythis compound (B126177) (2,8-DHA). researchgate.netresearchgate.net

This compound's solubility characteristics also play a role in its biological functions. It is moderately soluble in water, which facilitates its participation in various biochemical processes, a property attributed to hydrogen bonding and its polar nature. solubilityofthings.com

The foundational role of this compound is further underscored by its involvement in signal transduction pathways through derivatives like cyclic adenosine monophosphate (cAMP). solubilityofthings.com

Table 1: Key Molecules Containing this compound and Their Core Functions

Molecule NameCore Function(s)
Deoxyribonucleic Acid (DNA)Storage of genetic information
Ribonucleic Acid (RNA)Protein synthesis, gene expression regulation
Adenosine Triphosphate (ATP)Primary energy currency of the cell
Adenosine Diphosphate (ADP)Energy transfer, precursor to ATP
Cyclic Adenosine Monophosphate (cAMP)Signal transduction
Nicotinamide this compound Dinucleotide (NAD)Redox reactions, energy metabolism cofactor
Flavin this compound Dinucleotide (FAD)Redox reactions, energy metabolism cofactor
Coenzyme AAcyl group carrier, involved in fatty acid metabolism and the citric acid cycle
S-Adenosylmethionine (SAM)Methyl group donor in biological methylation reactions

Note: This table presents data described in the text and would ideally be presented as an interactive element in a digital format.

Table 2: Historical Milestones in this compound Research and Related Discoveries

Year(s)Researcher(s)Discovery/ContributionRelevance to this compound
1860sJohann Friedrich MiescherIdentified "nuclein" in cell nucleiPrecursor to the discovery of nucleic acids containing this compound.
1881Albrecht KosselIdentified nuclein as nucleic acid (DNA) and isolated this compound along with other bases.First isolation and identification of this compound as a component of nucleic acids.
1910Albrecht KosselAwarded Nobel Prize for work on nucleic acids and proteins.Recognition of the significance of nucleic acid components, including this compound.
1940sErwin ChargaffDiscovered base pairing rules (A=T, G=C) and species-specific base composition of DNA.Provided critical evidence for this compound pairing with thymine, foundational to DNA structure.
1953James Watson, Francis CrickElucidated the double helix structure of DNA.Showcased the structural importance of this compound-thymine base pairs in DNA.
1960Juan OróDemonstrated abiotic synthesis of this compound from ammonium cyanide.Contributed to understanding the potential origins of this compound on early Earth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B159924 Adenine CAS No. 134434-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-6-amine
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InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
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InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
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Molecular Formula

C5H5N5
Record name adenine
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DSSTOX Substance ID

DTXSID6022557
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Molecular Weight

135.13 g/mol
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Physical Description

Solid
Record name Adenine
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL
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CAS No.

73-24-5
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Melting Point

360 °C
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Adenine S Integration into Nucleic Acid Biostructures and Genetic Information Processing

Structural Contribution of Adenine (B156593) within Deoxyribonucleic Acid (DNA)

In DNA, this compound is a crucial component of the nucleotides that link together to form the polynucleotide chains. allen.inbyjus.comnih.gov These chains are held together by hydrogen bonds between complementary bases, forming the iconic double helix structure. wikipedia.orgnih.govlibretexts.orggenome.govtutorchase.com

This compound-Thymine (A-T) Complementary Base Pairing Mechanisms

This compound specifically pairs with thymine (B56734) (T) in DNA through a mechanism known as complementary base pairing, or Watson-Crick base pairing. wikipedia.orgbyjus.comwikipedia.orglibretexts.orggenome.govtutorchase.comhee.nhs.uk This pairing is dictated by the precise arrangement of hydrogen bond donors and acceptors on each base, ensuring that this compound consistently pairs with thymine and guanine (B1146940) (G) with cytosine (C). wikipedia.orgnih.govlibretexts.orglibretexts.org The shapes and chemical structures of this compound and thymine are complementary, allowing for efficient hydrogen bond formation between them. nih.gov

Hydrogen Bonding Contributions to DNA Double Helix Stability

The A-T base pair is stabilized by the formation of two hydrogen bonds between the this compound and thymine molecules. wikipedia.orglibretexts.orgtutorchase.comlabxchange.orgnews-medical.netresearchgate.net While individually weaker than covalent bonds, the cumulative effect of a vast number of hydrogen bonds along the DNA molecule provides significant stability to the double helix structure. tutorchase.comnews-medical.netlibretexts.org This balance of bond strength allows the DNA strands to remain associated under normal conditions but also permits them to separate, or "unzip," during essential processes like DNA replication and transcription. byjus.comtutorchase.com The hydrogen bonds contribute to the specificity of base pairing, ensuring accurate copying of genetic information. tutorchase.com

The stability of the DNA double helix is influenced by several factors, including hydrogen bonds between bases, hydrogen bonds between bases and water molecules, and base-stacking interactions. atdbio.com Base stacking, which involves hydrophobic and electrostatic interactions between adjacent aromatic bases, also plays a significant role in duplex stability. chemicalbook.comnews-medical.netatdbio.com

A comparison of the hydrogen bonding in A-T and G-C base pairs is shown in the table below:

Base PairNumber of Hydrogen BondsRelative Stability
This compound-Thymine (A-T)2Lower
Guanine-Cytosine (G-C)3Higher

Research has shown that DNA with a higher G-C content is generally more stable and has a higher melting temperature than DNA with a lower G-C content, due to the three hydrogen bonds in G-C pairs compared to the two in A-T pairs. wikipedia.orglibretexts.org

Role of this compound in Genetic Information Encoding

The sequence of the four bases—this compound, thymine, cytosine, and guanine—along the DNA backbone is what encodes genetic information. vaia.comlibretexts.orgwikipedia.org this compound, as one of these four "letters" of the genetic alphabet, is integral to the specific ordering of nucleotides that carries the instructions for building and maintaining an organism. byjus.comlibretexts.org The genetic code is read in triplets of bases called codons, and the sequence of these codons, which includes this compound at various positions, determines the sequence of amino acids in proteins. vaia.comgenome.gov The complementary base pairing rules, where this compound pairs with thymine, ensure that the genetic information can be accurately replicated and transcribed. wikipedia.orgpatsnap.comhee.nhs.ukvaia.com

Structural Contribution of this compound within Ribonucleic Acid (RNA)

This compound is also a key component of RNA, the nucleic acid involved in protein synthesis and various regulatory functions within the cell. wikipedia.orgallen.inmodernbio.com While RNA is typically single-stranded, intramolecular base pairing, including interactions involving this compound, leads to the formation of complex secondary and tertiary structures crucial for RNA function. wikipedia.org

This compound-Uracil (A-U) Base Pairing Interactions

In RNA, this compound pairs with uracil (B121893) (U) instead of thymine. wikipedia.orgmodernbio.comwikipedia.orgbyjus.comchemicalbook.comhee.nhs.ukchemtube3d.com This A-U pairing is analogous to the A-T pairing in DNA and is also mediated by hydrogen bonds. chemtube3d.com The A-U base pair is formed by two hydrogen bonds, similar to the A-T pair in DNA. wikipedia.orglabxchange.orgresearchgate.netpnas.org

Mechanisms of this compound's Role in DNA Replication Fidelity

DNA replication is a highly accurate process essential for transmitting genetic information. wikipedia.orgneb.com The fidelity of this process relies on multiple mechanisms, with this compound playing a key role as one of the four standard bases incorporated into the growing DNA strand in the form of deoxyadenosine (B7792050) triphosphate (dATP). ontosight.aibaseclick.eu

The primary mechanism ensuring replication fidelity involves the specific base pairing of this compound (A) with thymine (T) via two hydrogen bonds within the DNA double helix. wikipedia.orgresearchgate.net This complementary base pairing is the first line of defense against errors during DNA synthesis. researchgate.net DNA polymerases, the enzymes responsible for synthesizing new DNA strands, exhibit high selectivity for the correct incoming nucleotide triphosphate that is complementary to the template strand. neb.comresearchgate.netnih.gov This selection process is influenced by the geometry of the polymerase active site, which favors the insertion of nucleotides that form stable Watson-Crick base pairs. neb.com

While DNA polymerases are highly accurate, they can occasionally incorporate an incorrect nucleotide. neb.com To counter this, many replicative DNA polymerases possess a 3' to 5' exonuclease activity, known as proofreading. researchgate.netnih.gov This proofreading mechanism allows the polymerase to detect and excise incorrectly paired nucleotides from the newly synthesized strand, including erroneously incorporated adenines or nucleotides mispaired with this compound on the template strand, before synthesis continues. neb.comresearchgate.netnih.gov Studies investigating the mutagenic potential of base analogs, such as 8-oxodeoxyguanosine triphosphate (8-O-dGTP), have shown that while misincorporation can occur opposite template adenines, proofreading can reduce the frequency of such errors depending on the polymerase. nih.gov

Furthermore, the balance of deoxyribonucleoside triphosphate (dNTP) pools, including dATP, is crucial for maintaining genome stability. biologists.com Abnormal dNTP pool concentrations can lead to increased mutation rates by promoting misincorporation of nucleotides during DNA synthesis. biologists.com

Key enzymes involved in DNA replication fidelity where this compound, as part of dATP, is a substrate or involved in the process include:

DNA Polymerase Alpha (Pol α): Involved in the initiation of DNA replication. ontosight.ai

DNA Polymerase Delta (Pol δ): Primarily involved in the elongation of the lagging strand. ontosight.ai

DNA Polymerase Epsilon (Pol ε): Primarily involved in the elongation of the leading strand and has a significant role in proofreading. ontosight.ainih.gov

Replicative DNA polymerases demonstrate a high degree of accuracy, with error rates typically less than one single base substitution or insertion/deletion for every 10,000 correct incorporations. nih.gov This high fidelity is a result of the combined actions of nucleotide selectivity, proofreading, and post-replication mismatch repair systems. researchgate.netnih.gov

Adenine Containing Coenzymes and Their Central Enzymatic Roles

Adenosine (B11128) Triphosphate (ATP) in Cellular Bioenergetics

Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of the cell, providing the energy required to drive numerous cellular processes in all known forms of life. wikipedia.orgnih.govbritannica.com ATP captures chemical energy derived from the breakdown of food molecules and releases it to fuel cellular activities such as muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgbritannica.com Structurally, ATP consists of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. nih.govbritannica.comkhanacademy.org The energy is stored within the phosphoanhydride bonds between the phosphate groups. nih.govbritannica.comkhanacademy.org

A typical intracellular concentration of ATP in eukaryotes can range from 1–10 μmol per gram of tissue. wikipedia.org The continuous dephosphorylation of ATP to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP) and the subsequent rephosphorylation of ADP and AMP are central to aerobic metabolism. wikipedia.org

ATP Hydrolysis and Energy Transfer Mechanisms

The hydrolysis of ATP is an exergonic process that releases a significant amount of free energy, which is then utilized to power energy-requiring cellular reactions. nih.govkhanacademy.orgbyjus.com This process typically involves the removal of the terminal phosphate group, converting ATP to ADP and inorganic phosphate (Pᵢ). nih.govbritannica.comkhanacademy.orgbyjus.com The standard Gibbs free energy change (ΔG°) for the hydrolysis of 1M ATP into ADP and Pᵢ is approximately -7.3 kcal/mol (-30.5 kJ/mol). byjus.com In living cells, the actual energy released can be nearly double this value, around -14 kcal/mol. byjus.com ATP hydrolysis can also result in the removal of two phosphate groups, yielding AMP and pyrophosphate (PPᵢ), with a ΔG° of -10.9 kcal/mol (-45.6 kJ/mol). byjus.com

Energy transfer from ATP hydrolysis to drive energetically unfavorable reactions often occurs through a mechanism called energy coupling. khanacademy.orgjove.com This involves the transfer of a phosphate group from ATP to another molecule, a process known as phosphorylation. britannica.comjove.com This phosphorylation of a substrate or enzyme can increase its free energy, making the coupled reaction energetically favorable. jove.comstackexchange.com For instance, in the first step of glycolysis, ATP phosphorylates glucose, creating a high-energy intermediate. byjus.comjove.com Another example is the sodium-potassium pump, where ATP hydrolysis and subsequent phosphorylation of the pump protein drive the transport of ions across the membrane. byjus.comjove.com

ATP as a Precursor in Biosynthetic Pathways

Beyond its role in energy transfer, ATP also serves as a crucial precursor in the synthesis of other vital biomolecules. It is one of the four nucleotide monomers required for the synthesis of RNA. wikipedia.org ATP is also involved in the activation of amino acids during protein synthesis. wikipedia.org Furthermore, ATP is a precursor for the synthesis of cyclic AMP (cAMP), a key second messenger molecule involved in intracellular signaling pathways.

Nicotinamide (B372718) this compound Dinucleotide (NAD/NADH)

Nicotinamide this compound dinucleotide (NAD) is a coenzyme central to metabolism, found in all living cells. wikipedia.orgvetbact.org It is a dinucleotide, composed of two nucleotides linked through their phosphate groups. wikipedia.org One nucleotide contains an this compound nucleobase, and the other contains nicotinamide. wikipedia.org NAD exists in two primary forms: the oxidized form (NAD⁺) and the reduced form (NADH). wikipedia.orgvetbact.org A closely related coenzyme is nicotinamide this compound dinucleotide phosphate (NADP), which has an additional phosphate group. wikipedia.orglibretexts.org

Function in Cellular Redox Reactions and Electron Transfer

NAD⁺ and NADH are critical players in cellular redox reactions, acting as electron carriers. wikipedia.orgvetbact.orglibretexts.orgnumberanalytics.comsolubilityofthings.com In these reactions, NAD⁺ functions as an oxidizing agent, accepting electrons from other molecules and becoming reduced to NADH. wikipedia.orgvetbact.orgnumberanalytics.com Conversely, NADH acts as a reducing agent, donating electrons. wikipedia.orgvetbact.org This reversible interconversion between NAD⁺ and NADH is essential for maintaining the balance of redox reactions within the cell. numberanalytics.com

The primary function of NAD is these electron transfer reactions, which are catalyzed by enzymes known as oxidoreductases, often referred to as dehydrogenases or reductases. wikipedia.orgvetbact.org NAD⁺/NADH-dependent reactions typically involve the transfer of a hydride ion (a proton and two electrons). libretexts.org For example, NADH produced during glycolysis and the citric acid cycle donates electrons to the electron transport chain, driving ATP production through oxidative phosphorylation. numberanalytics.commdpi.com

Regulation of NAD⁺/NADH Ratio in Metabolic Homeostasis

The balance between the oxidized and reduced forms of NAD, the NAD⁺/NADH ratio, is a crucial indicator of the cell's redox state and reflects its metabolic activity and health. wikipedia.orgaging-us.com This ratio is significantly higher in the oxidized form (NAD⁺) in healthy mammalian tissues, typically around 700:1 in the cytoplasm, favoring oxidative reactions. wikipedia.orgembopress.org In contrast, the mitochondrial NAD⁺/NADH ratio is considerably lower, around 8:1. embopress.org

This ratio influences the activity of several key enzymes involved in metabolic pathways. wikipedia.orgaging-us.com Maintaining appropriate NAD⁺/NADH ratios in different cellular compartments is vital for metabolic homeostasis and ATP production. mdpi.commdpi.com Cellular processes, including glycolysis in the cytoplasm and the TCA cycle/oxidative phosphorylation in the mitochondria, can impact NAD⁺ and NADH levels and thus influence metabolic homeostasis. nih.gov Redox shuttle systems, such as the malate-aspartate shuttle, help to balance redox equivalents between cellular compartments. mdpi.commdpi.comnih.gov

Biosynthesis and Salvage Pathways of NAD

Cells maintain significant concentrations of both NAD⁺ and NADH through continuous synthesis and recycling. wikipedia.orgflybase.org NAD⁺ is synthesized through two main metabolic pathways: the de novo pathway and the salvage pathways. wikipedia.orgflybase.orgwikipathways.orgnih.gov

The de novo pathway synthesizes NAD⁺ from simple amino acid precursors, such as tryptophan or aspartic acid. wikipedia.orgwikipathways.org In mammals, much of the de novo synthesis from tryptophan occurs in the liver. wikipedia.org

The salvage pathways are crucial for recycling preformed components, such as nicotinamide, back into NAD⁺. wikipedia.orgflybase.orgwikipathways.orgfrontiersin.org These pathways utilize vitamin B3 precursors, including nicotinic acid, nicotinamide, and nicotinamide riboside, which can be obtained from the diet or produced within cells from NAD⁺ breakdown. wikipedia.orgwikipathways.org The salvage pathway is the major source of NAD⁺ in mammals, accounting for approximately 85% of total NAD⁺ production. frontiersin.org A key enzyme in the salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD⁺. wikipathways.orgfrontiersin.org NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipathways.orgfrontiersin.org

The high requirement for NAD⁺ is partly due to its consumption as a substrate by various NAD⁺-consuming enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in post-translational modifications and signaling pathways. wikipedia.orgwikipathways.orgfrontiersin.orgmdpi.comnih.gov These enzymes cleave NAD⁺, producing nicotinamide, which can then be recycled back through the salvage pathway. wikipathways.orgnih.gov

Flavin this compound Dinucleotide (FAD/FADH2)

Flavin this compound dinucleotide (FAD) is a redox-active coenzyme derived from riboflavin (B1680620) (vitamin B2) and adenosine monophosphate (AMP). It exists in oxidized (FAD) and reduced (FADH2) forms and is associated with various proteins known as flavoproteins. FAD is a more complex and abundant form of flavin, binding to a significant percentage of the total flavoproteome in organisms. wikipedia.org

Participation in Oxidoreductase Enzyme Mechanisms

FAD is a crucial cofactor for oxidoreductase enzymes, which catalyze redox reactions involving the transfer of electrons. wikipedia.org The isoalloxazine ring system within the flavin moiety of FAD is the primary site for these redox reactions, capable of accepting or donating one or two electrons. wikipedia.orgnih.govmdpi.com

FAD, in its fully oxidized (quinone) form, can accept two electrons and two protons to become FADH2 (hydroquinone form). wikipedia.org It can also exist in a semiquinone form (FADH•) by accepting or donating a single electron and proton. wikipedia.org This ability to participate in both one- and two-electron transfers allows FAD to bridge the gap between two-electron donors (like NADH) and one-electron acceptors (like cytochromes).

Many oxidative pathways rely on the ability of cells to oxidize reduced cofactors like NADH and FADH2 using flavoprotein oxidoreductases. nih.gov Examples of enzymes that utilize FAD include components of the succinate (B1194679) dehydrogenase complex, α-ketoglutarate dehydrogenase, and the pyruvate (B1213749) dehydrogenase complex. wikipedia.org In some systems, like certain cytochrome P450 enzymes, electrons are transferred from FADH2 to other cofactors, such as flavin mononucleotide (FMN), before being passed to the final acceptor. wikipedia.org

The redox potential of FAD is influenced by the protein environment of the enzyme it is bound to. libretexts.orgresearchgate.net The standard reduction potential for free FAD/FADH2 in aqueous solution at pH 7 is approximately -0.208 V. libretexts.orgresearchgate.netcdnsciencepub.com However, the reduction potential for flavin enzymes can vary significantly, ranging from -465 mV to +149 mV, demonstrating how the protein can tune the cofactor's redox properties. libretexts.org This modulation is critical for facilitating specific electron transfer reactions within different enzymatic contexts.

Structural Features of FAD-Binding Protein Families

Proteins that bind FAD, known as flavoproteins, exhibit diverse structural features that facilitate coenzyme binding and catalysis. wikipedia.org FAD binding sites in proteins have been categorized into numerous types based on available structural data. wikipedia.org

According to structural similarities and conserved sequence motifs, FAD-binding domains are broadly grouped into several main families. These include the ferredoxin reductase (FR)-type, FAD-binding domains adopting a Rossmann fold, and the PCMH-type FAD-binding domains. ebi.ac.uknih.govnih.gov

The structural core of members within the FR family is well-conserved. The FAD-binding fold characteristic of this family is a cylindrical β-domain with a flattened six-stranded antiparallel β-barrel. ebi.ac.uk This structure creates space for the isoalloxazine and ribityl moieties of FAD. ebi.ac.uk An α-helix typically covers one end of the cylinder, which is essential for binding the pyrophosphate groups of FAD. ebi.ac.uk

FAD-binding domains that adopt a Rossmann fold are also prevalent. ebi.ac.ukresearchgate.net This fold is characterized by alternating beta strands and alpha helices (βαβαβ motifs). nih.gov

In the PCMH family, the FAD-binding domain consists of two subdomains, both exhibiting an alpha-beta fold. ebi.ac.uk The junction between these subdomains forms the FAD binding pocket, where the coenzyme is held by hydrogen and van der Waals bonds. ebi.ac.uk

While there is no single "pharmacophore" for FAD binding across all families, the pyrophosphate moiety of FAD consistently binds to strongly conserved sequence motifs in every FAD-binding family, highlighting its importance in molecular recognition. nih.govnih.gov The this compound and ribitol (B610474) phosphate portions of FAD, while not directly involved in the redox chemistry of the isoalloxazine ring, contribute to the binding energy and specificity of the coenzyme-protein interaction and can influence catalytic outcomes. nih.govebi.ac.uk

Coenzyme A (CoA) in Acyl Group Transfer and Metabolism

Coenzyme A (CoA) is another vital this compound-containing coenzyme, playing central roles in the synthesis and oxidation of fatty acids, the citric acid cycle, and the metabolism of various biological compounds. wikipedia.orgimrpress.comontosight.ai Approximately 4% of cellular enzymes utilize CoA or its thioester form as a substrate. wikipedia.org

CoA functions primarily as a carrier of acyl groups. wikipedia.orgimrpress.comimrpress.com Its structure includes a reactive sulfhydryl group (thiol) that can form a thioester bond with carboxylic acids, creating acyl-CoA derivatives. wikipedia.orgimrpress.comimrpress.comimrpress.com This thioester linkage is energy-rich, and its hydrolysis facilitates the transfer of the acyl group in thermodynamically unfavorable reactions. nih.gov

Acyl-CoA molecules are central intermediates in numerous metabolic pathways. imrpress.comimrpress.com For example, acetyl-CoA, formed from the breakdown of carbohydrates and fatty acids, is the primary input into the citric acid cycle, where its acetyl group is oxidized for energy production. wikipedia.orgimrpress.comwikipedia.org CoA is also essential for transferring fatty acids into mitochondria for beta-oxidation. wikipedia.org

Beyond energy metabolism, acyl-CoA derivatives are involved in the biosynthesis of lipids and other molecules. wikipedia.orgimrpress.comimrpress.com They also play a significant role in protein modification through acylation, where acyl groups are transferred from acyl-CoAs to amino acid side chains. imrpress.comimrpress.comnih.govwikipedia.orgnih.gov This post-translational modification can influence protein structure, function, and interactions, impacting processes like gene expression regulation and cellular signaling. imrpress.comimrpress.comnih.gov Common acyl group donors in protein acylation include acetyl-CoA, formyl-CoA, lactoyl-CoA, and malonyl-CoA. imrpress.comimrpress.comnih.gov

Coenzyme A transferases are enzymes that catalyze the transfer of a CoA group from an acyl-CoA donor to a carboxylic acid acceptor. wikipedia.org These enzymes are involved in various metabolic processes, including fermentation and ketone body metabolism. wikipedia.org Most CoA transferases utilize a covalent catalysis mechanism involving a glutamate (B1630785) residue in the active site. wikipedia.org

S-Adenosyl-L-Methionine (SAM) in Methylation Reactions

S-Adenosyl-L-Methionine (SAM), also known as AdoMet or SAMe, is a crucial co-substrate involved in the transfer of methyl groups. creative-proteomics.comwikipedia.org It is synthesized from adenosine triphosphate (ATP) and methionine. wikipedia.orgresearchgate.net SAM serves as the principal methyl group donor for a wide range of substrates, including DNA, RNA, proteins, lipids, and small molecules. creative-proteomics.comwikipedia.org

The methyl group in SAM is attached to a positively charged sulfur atom, making it highly reactive and readily transferable. creative-proteomics.comresearchgate.net This transfer is catalyzed by enzymes called methyltransferases. creative-proteomics.comwikipedia.org

Methylation reactions mediated by SAM are fundamental to numerous cellular processes. DNA methylation, for instance, is a key epigenetic modification that regulates gene expression and is vital for genomic stability. creative-proteomics.comwikipedia.orgpnas.org SAM's role in DNA methylation involves the transfer of a methyl group to the C5 position of cytosine bases, a process catalyzed by DNA methyltransferases (DNMTs). researchgate.netpnas.org This reaction often involves the flipping out of the target cytosine from the DNA double helix and the formation of a transient covalent complex with a cysteine residue in the enzyme's active site. pnas.org

Beyond DNA, SAM-dependent methylation is involved in modifying RNA, proteins, and various metabolites, influencing their function and participation in metabolic pathways. creative-proteomics.comwikipedia.org For example, SAM is required for the biosynthesis of polyamines like spermidine (B129725) and spermine (B22157) through the donation of an n-propylamine group after decarboxylation. wikipedia.orgmetabolomicsworkbench.org

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). creative-proteomics.compnas.org SAH is a potent inhibitor of many methyltransferases, providing a mechanism for feedback regulation of methylation reactions. creative-proteomics.com The cellular balance between SAM and SAH levels is critical for maintaining proper methylation status and cellular homeostasis. creative-proteomics.com

A distinct class of enzymes, known as radical SAM enzymes, utilize SAM in a different manner. nih.gov These enzymes contain an iron-sulfur cluster that reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical initiates diverse reactions, including some methylation and methylthiolation processes, by abstracting a hydrogen atom from a substrate. nih.gov Radical SAM enzymes are characterized by conserved cysteine motifs that ligate the iron-sulfur cluster and bind SAM at a unique iron atom. nih.gov

Adenine Derivatives in Intracellular Signaling Cascades

Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Second Messenger

Cyclic adenosine 3′,5′-monophosphate (cAMP) was the first second messenger to be identified and is involved in fundamental cellular responses to numerous hormones and neurotransmitters. nih.govwikipedia.org cAMP is a cyclic nucleotide composed of a phosphate (B84403) group, a ribose sugar, and the nucleobase adenine (B156593). numberanalytics.com Its intracellular levels are tightly regulated by the balance between the synthesis and degradation of the molecule. nih.gov

Adenylyl Cyclase Regulation of cAMP Synthesis

cAMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase (AC), which is typically located on the inner side of the plasma membrane. wikipedia.orgnumberanalytics.com The activity of adenylyl cyclase is modulated by various signaling molecules, primarily through the activation of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov Activation of stimulatory G (Gs)-protein-coupled receptors leads to the activation of adenylyl cyclase, thereby increasing cAMP production. wikipedia.orgnih.gov Conversely, agonists binding to inhibitory G (Gi)-protein-coupled receptors can inhibit adenylyl cyclase activity, leading to decreased cAMP levels. wikipedia.org Adenosine itself can regulate glucagon-induced cAMP synthesis, with different adenosine receptor subtypes having opposing effects on adenylyl cyclase activity. nih.gov

cAMP-Mediated Activation of Protein Kinase A (PKA) and EPACs

cAMP exerts its downstream effects primarily by activating key effector proteins, most notably Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs). nih.govnih.govsdbonline.org PKA, a well-characterized target of cAMP, is a holoenzyme typically composed of two regulatory subunits and two catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating the catalytic subunits which can then phosphorylate a wide range of substrate proteins, influencing various cellular processes such as metabolism and gene expression. nih.govnih.gov EPACs represent another important class of cAMP effectors, functioning as guanine-nucleotide-exchange factors that activate certain small GTPases, such as Rap1. nih.govsdbonline.org PKA and EPACs can regulate distinct signaling pathways, contributing to the complexity and specificity of cAMP signaling. pnas.org

Nicotinic Acid this compound Dinucleotide Phosphate (NAADP) in Calcium Signaling

Nicotinic acid this compound dinucleotide phosphate (NAADP) is a potent Ca2+-mobilizing second messenger synthesized in response to extracellular stimuli. wikipedia.orgresearchgate.net Structurally, it is a dinucleotide that differs from NADP+ by a hydroxyl group replacing the nicotinamide (B372718) amino group. wikipedia.org NAADP is considered one of the most potent Ca2+-mobilizing molecules known. researchgate.net

NAADP-Induced Intracellular Calcium Release from Distinct Stores

NAADP triggers the release of Ca2+ from intracellular stores through a mechanism distinct from those mediated by IP3 and cADPR. researchgate.netnih.govahajournals.org Research suggests that NAADP primarily targets acidic Ca2+ stores, such as lysosomes and endosomes, rather than the endoplasmic reticulum, which is the main site of action for IP3 and cADPR. portlandpress.comnih.gov This release from acidic stores can then be amplified by subsequent Ca2+ release from the endoplasmic reticulum via IP3 receptors or ryanodine (B192298) receptors. ahajournals.orgportlandpress.com Studies in various cell types, including smooth muscle cells, have demonstrated that NAADP induces spatially restricted Ca2+ bursts that can initiate global Ca2+ waves. ahajournals.org

Mechanisms of NAADP Receptor Activation

The intracellular receptors for NAADP have been a subject of ongoing research. Recent studies indicate that a family of intracellular Ca2+-release channels known as two-pore channels (TPCs) are components of the NAADP receptor. portlandpress.comnih.gov TPCs appear to be localized specifically to the endolysosomal system, supporting the notion that NAADP targets these acidic organelles. portlandpress.comnih.gov While TPCs are considered key NAADP receptors, other channels like TRPM2 have also been proposed, although they exhibit lower affinity for NAADP. portlandpress.com Activation of TPCs by NAADP leads to the release of Ca2+ from endolysosomal stores, contributing to intracellular calcium signaling. mdpi.com

Cyclic ADP-ribose (cADPR) in Calcium Signaling

Cyclic ADP-ribose (cADPR) is another cyclic this compound nucleotide that functions as a second messenger involved in calcium signaling. nih.govwikipedia.org cADPR is synthesized from nicotinamide this compound dinucleotide (NAD+) by ADP-ribosyl cyclases. wikipedia.orgnih.gov

cADPR is a cellular messenger for calcium signaling and primarily stimulates calcium-induced calcium release from intracellular stores, particularly the endoplasmic reticulum, by activating ryanodine receptors (RyRs). nih.govwikipedia.orgresearchgate.net This mechanism is distinct from the IP3 pathway. nih.gov cADPR has been shown to modulate intracellular calcium release through RyRs in various cell types, including T lymphocytes, cardiac myocytes, and neurons. researchgate.net While the endoplasmic reticulum is a primary target, cADPR can also act as an agonist for the TRPM2 channel, albeit less potently than its analog, adenosine diphosphoribose (ADPR). wikipedia.orgwikipedia.org The synthesis and degradation of cADPR are mediated by enzymes of the CD38 family, which possess ADP-ribosyl cyclase and cADPR hydrolase activity. wikipedia.org Upregulation of CD38 has been linked to enhanced calcium mobilization in certain conditions. binasss.sa.cr

cADPR-Mediated Ryanodine Receptor Activation

Cyclic ADP-ribose (cADPR) is a cyclic nucleotide synthesized from nicotinamide this compound dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, such as CD38 and CD157 in mammals. arvojournals.orgresearchgate.netcaymanchem.comnih.gov cADPR acts as a potent second messenger that primarily mediates the release of calcium ions (Ca²⁺) from intracellular stores, particularly the endoplasmic reticulum (ER), by activating ryanodine receptors (RyRs). arvojournals.orgresearchgate.netcaymanchem.comnih.gov

RyRs are a class of intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum membrane, playing a critical role in calcium-induced calcium release (CICR). arvojournals.org While the precise mechanism by which cADPR activates RyRs is still under investigation, evidence suggests it may not involve direct binding to the receptor itself in all cases. Some studies propose that cADPR might act indirectly by binding to an accessory protein that is part of the RyR complex or influences a signaling pathway that regulates RyR activity. researchgate.netphysiology.org For instance, FKBP12.6, an accessory protein of RyRs, has been implicated in mediating cADPR-induced activation of RyRs in vascular smooth muscle cells. physiology.org cADPR has been shown to increase the open probability (Po) of RyRs. physiology.orgahajournals.org In sea urchin eggs, cADPR has been characterized as a second messenger regulating the sensitivity of RyRs to activation by Ca²⁺. researchgate.net Studies in HEK293 cells expressing RyR1 or RyR3 demonstrated that cADPR triggered marked Ca²⁺ transients, while having no effect in wild-type HEK293 cells (devoid of RyRs) or those expressing TPC1 and TPC2. nih.gov

While cADPR primarily targets RyRs for calcium release from the ER, it has also been suggested to contribute to extracellular calcium influx through the opening of TRPM2 channels, potentially in a temperature-dependent manner. caymanchem.commedchemexpress.com

Adenosine Diphosphoribose (ADPR) and TRPM2 Cation Channel Activation

Adenosine diphosphoribose (ADPR) is another this compound-containing molecule that functions as an intracellular second messenger, notably in the activation of the transient receptor potential melastatin 2 (TRPM2) channel. researchgate.netfrontiersin.orgnih.govnih.govscispace.com TRPM2 is a non-selective cation channel permeable to calcium and sodium, expressed in various tissues and cells, including immune cells and neurons. frontiersin.orgnih.govresearchgate.net

TRPM2 channel activation is primarily triggered by intracellular ADPR binding to a specific domain in its C-terminus, known as the NUDT9-H domain. frontiersin.orgnih.govmdpi.comresearchgate.net This binding induces conformational changes in the channel protein, leading to pore opening and subsequent influx of cations, including Ca²⁺, into the cell. frontiersin.orgmdpi.com ADPR is considered a highly effective endogenous activator of TRPM2 due to its interaction with this unique domain. frontiersin.org

The generation of ADPR can occur through several pathways. It is a breakdown product of NAD⁺ and cADPR. frontiersin.orgresearchgate.net Oxidative stress is a significant inducer of intracellular ADPR accumulation, often through the activation of poly(ADP-ribose) polymerase (PARP) and subsequent degradation of poly-ADPR chains by poly(ADP-ribose) glycohydrolase (PARG). mdpi.comresearchgate.netfrontiersin.org Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can promote ADPR generation and also synergize with ADPR to activate TRPM2. frontiersin.orgresearchgate.netresearchgate.net Intracellular calcium itself also acts as an essential cofactor for ADPR-dependent TRPM2 activation, exhibiting a positive feedback mechanism where Ca²⁺ entering through activated channels facilitates further activation. mdpi.com

While ADPR is the primary gating molecule, other this compound-containing molecules can influence TRPM2 activity. cADPR, at concentrations above 100 µM, can directly gate TRPM2, while lower concentrations (around 10 µM) can potentiate ADPR's gating effect, suggesting TRPM2 can act as a coincidence detector for ADPR and cADPR signaling.

Interplay of this compound-Derived Second Messengers in T-lymphocyte Calcium Signaling

Calcium signaling is fundamental for T-lymphocyte activation and function, orchestrating processes like proliferation and cytokine production. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov this compound-derived second messengers, including cADPR and ADPR, play significant roles in shaping the spatio-temporal dynamics of calcium signals in T cells. frontiersin.orgresearchgate.netfrontiersin.org

Upon T cell receptor (TCR)/CD3 engagement, a cascade of second messenger production is initiated. While nicotinic acid this compound dinucleotide phosphate (NAADP) is often described as a very early trigger for calcium release, cADPR is mainly involved in the sustained phase of calcium signaling by stimulating calcium release via RyRs located on the ER. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov TCR stimulation leads to a sustained increase in intracellular cADPR levels, and blocking cADPR action with antagonists inhibits TCR/CD3-stimulated calcium signaling, T cell activation, and proliferation. nih.govnih.gov The type-3 ryanodine receptor is expressed in T cells and is a target for cADPR. nih.gov

ADPR, generated as a breakdown product of NAD⁺ and cADPR, contributes to calcium signaling in T cells by activating the plasma membrane cation channel TRPM2. frontiersin.orgresearchgate.netfrontiersin.org This activation facilitates calcium (and sodium) entry into the cell. frontiersin.orgresearchgate.netfrontiersin.org While direct activation of TRPM2 by TCR ligation has not been definitively shown, TRPM2-mediated currents in Jurkat T cells can be activated by cADPR, ADPR, and NAADP. nih.gov TRPM2 expression in T cells is upregulated upon TCR ligation, suggesting its relevance in the immune response. nih.gov

The interplay between these this compound-derived messengers allows for a complex and finely tuned calcium response in T lymphocytes, crucial for their proper activation and function in the immune system. frontiersin.org While NAADP may provide an initial rapid calcium trigger, cADPR appears central to maintaining long-lasting calcium signals through ER release via RyRs, and ADPR-mediated TRPM2 activation contributes to calcium influx, especially under conditions of strong stimulation or oxidative stress. researchgate.netfrontiersin.orgfrontiersin.org

Metabolic Pathways Governing Adenine and Its Derivatives

Purine (B94841) Nucleotide Biosynthesis and Salvage Pathways

Purine nucleotides can be synthesized through two primary mechanisms: the energetically costly de novo pathway and the more efficient salvage pathway. The de novo pathway constructs the purine ring de novo from simple precursors, building the base on a ribose-phosphate backbone derived from phosphoribosyl pyrophosphate (PRPP). Inosine (B1671953) monophosphate (IMP) is the first fully formed purine nucleotide in this pathway, serving as a branch point for the synthesis of both adenine (B156593) and guanine (B1146940) nucleotides wikipedia.orglibretexts.org. The synthesis of AMP from IMP requires the addition of an amine group from aspartate and is energetically coupled to the hydrolysis of GTP libretexts.org.

The purine salvage pathway provides an alternative, energetically favorable route for nucleotide synthesis by recycling pre-existing purine bases and nucleosides derived from the breakdown of cellular nucleic acids or dietary intake wikipedia.orglibretexts.org. This pathway is particularly important in tissues with high energy turnover or limited capacity for de novo synthesis, such as the brain and heart nih.gov.

This compound phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, specifically responsible for the conversion of free this compound into adenosine (B11128) monophosphate (AMP) ontosight.airesearchgate.netwikipedia.org. This reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding AMP and pyrophosphate (PPi) wikipedia.org.

The reaction catalyzed by APRT is:

This compound + PRPP → AMP + PPi wikipedia.org

APRT is constitutively expressed in all mammalian tissues and provides the sole pathway for the metabolic salvage of this compound wikipedia.orgresearchgate.net. Its activity is crucial for maintaining adequate levels of this compound nucleotides, particularly in organisms or tissues where de novo purine synthesis is limited or absent, such as in certain parasitic protozoa wikipedia.org.

The significance of APRT is underscored by the consequences of its deficiency. Mutations in the APRT gene can lead to this compound phosphoribosyltransferase deficiency, a rare inherited metabolic disorder researchgate.netmedlineplus.govmedlineplus.gov. In affected individuals, the inability to efficiently salvage this compound results in its accumulation ontosight.airesearchgate.net. Excess this compound is then shunted into an alternative catabolic pathway, where it is oxidized by xanthine (B1682287) dehydrogenase (XDH) to form 2,8-dihydroxythis compound (B126177) (2,8-DHA) researchgate.netresearchgate.net. 2,8-DHA is poorly soluble in urine at physiological pH, leading to the formation of crystals and stones in the kidneys and urinary tract, a condition known as 2,8-DHA nephrolithiasis researchgate.netmedlineplus.govresearchgate.net. This can ultimately result in kidney damage and end-stage renal disease medlineplus.gov.

Detailed research findings have identified various mutations in the APRT gene associated with APRT deficiency, including the APRTJ allele (a methionine to threonine substitution at position 136) prevalent in Japanese individuals and the APRTQ0 allele (including a common mutation altering genetic instructions) found in affected Europeans medlineplus.govmedlineplus.gov.

This compound nucleotides exist in dynamic equilibrium within the cell, primarily as adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). These molecules are interconverted through phosphorylation and dephosphorylation reactions catalyzed by a suite of enzymes, collectively maintaining the cellular energy charge.

ATP is the primary energy currency of the cell, driving numerous cellular processes through the release of energy upon hydrolysis of its high-energy phosphate (B84403) bonds wikipedia.org. The interconversion between ATP, ADP, and AMP is central to energy metabolism. For example, ATP can be hydrolyzed to ADP, releasing energy, and ADP can be further hydrolyzed to AMP. Conversely, ADP can be phosphorylated to ATP, primarily through oxidative phosphorylation and glycolysis, and AMP can be phosphorylated to ADP by adenylate kinase (also known as myokinase) plos.org.

The adenylate kinase reaction is:

2 ADP <=> ATP + AMP

This reaction is crucial for maintaining the balance between ATP, ADP, and AMP levels.

The relative concentrations of ATP, ADP, and AMP reflect the energy status of the cell, often expressed as the "energy charge." A high energy charge (high ATP:ADP and ATP:AMP ratios) indicates ample energy availability, while a low energy charge signals energy depletion. The interconversion dynamics are tightly regulated to maintain energy homeostasis, ensuring that ATP production meets cellular demands nih.govphysiology.org.

Studies in various cell types, such as muscle cells and erythrocytes, have provided insights into these dynamics. In muscle cultures, the catabolic flow from ATP to diffusible bases and nucleosides is mediated predominantly by AMP deaminase activity nih.gov. In erythrocytes, AMP can be phosphorylated to ADP by adenylate kinase plos.org. Competitive inhibition studies in erythrocytes have shown that AMP uptake is inhibited by ATP and ADP, suggesting a regulatory interplay in maintaining intracellular this compound nucleotide levels plos.org.

This compound Phosphoribosyltransferase (APRT) Activity and Significance

This compound Catabolism and Degradation Routes

This compound catabolism involves the breakdown of this compound and its derivatives into simpler compounds, ultimately leading to their excretion. This process is essential for preventing the accumulation of potentially toxic intermediates and for maintaining purine homeostasis ontosight.ai.

The primary pathway for this compound catabolism in humans involves the conversion of this compound to hypoxanthine (B114508), which is then further metabolized ontosight.ai. However, in the absence of APRT activity, this compound can be directly oxidized researchgate.netresearchgate.net.

Xanthine dehydrogenase (XDH), also known as xanthine oxidoreductase, is a key enzyme involved in the terminal steps of purine catabolism ontosight.ai. While its primary substrates are hypoxanthine and xanthine, XDH can also catalyze the oxidation of this compound, particularly when the main this compound salvage pathway via APRT is impaired researchgate.netresearchgate.net.

In the alternative catabolic route that becomes significant in APRT deficiency, XDH oxidizes this compound to 8-hydroxythis compound (B135829), which is then further oxidized to 2,8-dihydroxythis compound (2,8-DHA) researchgate.netresearchgate.net. This pathway is a major contributor to the accumulation of 2,8-DHA in APRT-deficient individuals researchgate.netmedlineplus.govresearchgate.net.

The reaction catalyzed by XDH involving this compound is:

This compound → 8-hydroxythis compound → 2,8-dihydroxythis compound researchgate.netresearchgate.net

In the normal purine catabolic pathway, XDH catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid ontosight.ai. Uric acid is the final end product of purine catabolism in humans and is excreted in urine ontosight.ai.

Adenosine deaminase (ADA) is an enzyme that plays a critical role in the catabolism of adenosine, a nucleoside formed from the dephosphorylation of AMP capes.gov.broup.com. ADA catalyzes the irreversible hydrolytic deamination of adenosine to inosine and ammonia (B1221849) researchgate.netnih.govscielo.br.

The reaction catalyzed by ADA is:

Adenosine + H₂O → Inosine + NH₃ researchgate.netnih.govscielo.br

ADA has a high substrate specificity for adenosine, showing the highest preference for adenosine compared to other substrates like 2'-deoxyadenosine (B1664071) and guanosine (B1672433) researchgate.netnih.govscielo.br. Studies in human lymphocyte-rich peripheral blood mononuclear cells have demonstrated that ADA exhibits 100% activity with adenosine, 57% with 2'-deoxyadenosine, and 2.3% with guanosine researchgate.netnih.govscielo.br.

ADA exists in two isoforms in humans, ADA1 and ADA2, encoded by different genes researchgate.netersnet.org. ADA1 is ubiquitous, while ADA2 is primarily found in monocytes and macrophages ersnet.org. ADA1 has a higher affinity for adenosine and 2'-deoxyadenosine compared to ADA2 ersnet.org.

Deficiency in ADA activity, particularly ADA1, leads to the accumulation of adenosine and deoxyadenosine (B7792050), which are toxic to lymphocytes, causing severe combined immunodeficiency (SCID) nih.govscielo.br. This highlights the crucial role of ADA in maintaining proper purine nucleoside homeostasis, especially in the immune system.

Role of Xanthine Dehydrogenase (XDH) in this compound Oxidation

Regulation of this compound Nucleotide Pools and Cellular Energy Charge Homeostasis

The maintenance of stable this compound nucleotide pools (ATP, ADP, and AMP) and cellular energy charge is vital for cell viability and function nih.govnih.govpixorize.comwikipedia.org. This homeostasis is achieved through complex regulatory mechanisms that integrate the activities of the de novo synthesis, salvage, and catabolic pathways.

The rate of de novo purine synthesis is tightly regulated, with key enzymes like PRPP amidotransferase being subject to feedback inhibition by purine nucleotides, including AMP and GMP wikipedia.orglibretexts.org. This ensures that synthesis is downregulated when nucleotide pools are sufficient.

The salvage pathway, particularly the activity of APRT, is also regulated. While purine salvage rates can be relatively low under normal conditions, they can be significantly increased when precursors like ribose are available, suggesting that PRPP availability can be rate-limiting for salvage physiology.org.

The interconversion of AMP, ADP, and ATP by enzymes like adenylate kinase is crucial for buffering changes in energy status plos.org. The purine nucleotide cycle, which involves the deamination of AMP to IMP and the subsequent regeneration of AMP, also contributes to the regulation of this compound nucleotide levels and can influence the production of ammonia and fumarate (B1241708) wikipedia.org.

Cellular energy charge, defined as ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]), is a key indicator of the cell's energy status and serves as a regulatory signal for many metabolic pathways nih.govwikipedia.org. Enzymes involved in ATP-generating pathways (e.g., glycolysis, oxidative phosphorylation) are generally activated by a low energy charge and inhibited by a high energy charge, while enzymes in ATP-utilizing pathways are often regulated in the opposite manner.

Mitochondria play a significant role in regulating cellular this compound nucleotide pools. The ATP-Mg/Pi carrier in the inner mitochondrial membrane can regulate the size of the matrix this compound nucleotide pool, influencing metabolic activities localized to the mitochondria nih.govcapes.gov.brmdpi.com. This transport is stimulated by calcium, suggesting a link between calcium signaling and mitochondrial energy metabolism nih.gov.

Research findings highlight the dynamic nature of this compound nucleotide regulation. For instance, studies in pancreatic β-cells show that these cells maintain a relatively high ATP/ADP ratio even at low glucose levels, and glucose metabolism leads to a significant decrease in free ADP with only a modest increase in ATP physiology.org. This suggests mechanisms in β-cells that maintain a stable total this compound nucleotide concentration during glucose elevation physiology.org. In erythrocytes, a novel mechanism involving AMP uptake and ATP release has been suggested for maintaining intracellular this compound nucleotide levels plos.org.

The intricate interplay between synthesis, salvage, and catabolic pathways, coupled with the dynamic interconversion of AMP, ADP, and ATP and their influence on cellular energy charge, forms a robust system for regulating this compound nucleotide homeostasis, essential for diverse cellular functions.

Metabolic Interconnections with Other Biochemical Pathways

This compound and its derivatives play a central role in numerous metabolic processes, extending beyond purine metabolism to interconnect with various other essential biochemical pathways. These interconnections are critical for maintaining cellular energy homeostasis, supporting biosynthesis, and facilitating signaling processes.

A primary point of intersection lies in energy metabolism, where this compound is a fundamental component of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP). These molecules are the primary energy currency of the cell, driving a multitude of biological processes including muscle contraction, nerve impulse propagation, and chemical synthesis. drugbank.comwikipedia.orgpatsnap.com The interconversion between ATP, ADP, and AMP is central to energy transfer and regulation within the cell. drugbank.comopenstax.org

This compound derivatives also function as integral parts of key coenzymes involved in cellular respiration and redox reactions. Nicotinamide (B372718) this compound dinucleotide (NAD+/NADH) and flavin this compound dinucleotide (FAD/FADH2), both containing this compound, are crucial electron carriers in pathways like glycolysis, the citric acid cycle (TCA cycle), and the electron transport chain. wikipedia.orgpatsnap.comontosight.ai Glycolysis, the breakdown of glucose to pyruvate (B1213749), produces ATP and NADH, linking carbohydrate metabolism directly to this compound nucleotide pools. openstax.orgwikipedia.orgmsdmanuals.comwikipedia.org Pyruvate, the end-product of glycolysis, serves as a substrate for the TCA cycle, further highlighting the interconnectedness of these pathways. wikipedia.orgoregonstate.education The TCA cycle itself generates NADH and FADH2, which then feed electrons into the electron transport chain for significant ATP production. ontosight.aioregonstate.educationnih.gov

The pentose (B10789219) phosphate pathway (PPP) is another significant point of connection. It generates phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo synthesis of purines, including this compound nucleotides. nih.govmdpi.com The PPP also produces NADPH, a key reducing agent essential for various biosynthetic processes, including fatty acid synthesis. basicmedicalkey.comfrontiersin.orgwikipedia.orgwikipedia.org

Amino acid metabolism is also intricately linked with this compound metabolism. The de novo purine biosynthetic pathway utilizes several amino acids as substrates, including glycine, glutamine, and aspartic acid. wikipedia.orgnih.govnih.gov This highlights the dependence of purine synthesis on the availability and metabolism of these amino acids. Research has also indicated potential crosstalk between purine metabolism and the biosynthesis pathways of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, with perturbations in purine metabolism potentially impacting the levels of these amino acids. oup.com Furthermore, amino acid metabolism is tightly linked to energy and carbohydrate metabolism, reinforcing the complex web of metabolic interconnections. frontiersin.org Studies on muscle metabolism during exercise and in conditions like liver cirrhosis have shown increased ammonia synthesis due to enhanced turnover of this compound nucleotides, demonstrating a link between this compound metabolism and ammonia/amino acid handling. mdpi.com

Fatty acid metabolism intersects with this compound metabolism primarily through the involvement of ATP and coenzymes like Acetyl-CoA, NAD, and FAD. Fatty acid oxidation, a catabolic process generating energy, produces a significant amount of ATP. nih.govwikipedia.org Fatty acid synthesis, an anabolic process, requires NADPH, which is linked to the PPP, a pathway providing precursors for this compound synthesis. basicmedicalkey.comfrontiersin.orgwikipedia.orgwikipedia.org Acetyl-CoA, a central molecule in fatty acid metabolism, is also an intermediate linking glycolysis and the TCA cycle. basicmedicalkey.comwikipedia.org The enzyme fatty acid synthase (FASN), involved in fatty acid synthesis, has also been shown to be functionally linked to glycolysis and amino acid metabolism in certain contexts, such as cancer cells. mdpi.com

Signaling pathways also demonstrate significant crosstalk with this compound metabolism. Cyclic AMP (cAMP), a modified form of adenosine monophosphate, acts as a crucial secondary messenger in various hormonal signaling cascades. drugbank.comlmdb.ca Additionally, adenosine itself functions as an extracellular signaling molecule. researchgate.netroyalsocietypublishing.org The interplay between metabolic pathways, including purine metabolism, and signaling networks is a critical area of research, particularly in understanding cellular responses and disease states. royalsocietypublishing.orgmpg.demdpi.com

The interconnectedness of this compound metabolism with other pathways is further exemplified by research into specific conditions. For instance, studies on this compound-induced chronic kidney disease (CKD) have revealed significant perturbations in purine metabolism and aromatic amino acid biosynthesis pathways, suggesting a direct link between these metabolic routes and kidney injury. oup.com The accumulation of 2,8-dihydroxythis compound (2,8-DHA), a metabolite of this compound, can lead to crystalline deposits and kidney damage. oup.comresearchgate.net

The regulation of these interconnected pathways is complex and involves various mechanisms, including the formation of multi-enzyme complexes like purinosomes for de novo purine synthesis, which are thought to enhance pathway efficiency and facilitate substrate channeling. nih.govmdpi.comnih.govresearchgate.net

Prebiotic Chemistry and Evolutionary Hypotheses of Adenine S Emergence

Abiotic Synthesis of Adenine (B156593) on Early Earth Environments

The abiotic synthesis of this compound under conditions simulating early Earth has been a subject of research since the mid-20th century. The groundbreaking work by Oró and colleagues in 1960 demonstrated that this compound could be formed from a solution of hydrogen cyanide (HCN) and ammonia (B1221849) tandfonline.compnas.org. This discovery provided a plausible pathway for the non-biological generation of this essential biomolecule. Numerous subsequent experiments have explored the polymerization of HCN under various simulated primitive Earth conditions, confirming its potential as a precursor for this compound pnas.orgresearchgate.net.

Hydrogen Cyanide (HCN) Oligomerization as a Precursor

Hydrogen cyanide is considered a crucial high-energy prebiotic precursor that could have been produced in significant amounts on early Earth, potentially through processes like electric discharges on simulated primitive atmospheres pnas.org. This compound is formally a pentamer of HCN, meaning it is composed of five HCN units nih.gov. The oligomerization (polymerization) of HCN has been widely studied as a primary route for the abiotic synthesis of this compound tandfonline.comresearchgate.net.

Proposed Mechanistic Pathways for HCN Pentamerization

One proposed pathway involves the sequential addition of HCN molecules to form intermediates such as dimers, trimers, and tetramers tandfonline.com. A key intermediate in many proposed mechanisms is 4-amino-1H-imidazole-5-carbonitrile (AICN), an isomer of the HCN tetramer pnas.orgnih.gov. The final step in some proposed mechanisms involves the addition of a fifth HCN molecule to AICN, followed by cyclization to form the purine (B94841) ring structure of this compound nih.gov.

Studies have also explored the role of catalysts in facilitating these reactions and lowering activation energies pnas.org. While gas-phase formation of this compound from HCN pentamerization may be energetically difficult under normal interstellar conditions, the presence of catalysts can significantly influence the reaction pathways and efficiency tandfonline.comresearchgate.net.

Role of Specific Catalytic Conditions (e.g., mineral catalysis, temperature)

Experimental and theoretical studies suggest that specific catalytic conditions, including the presence of minerals and variations in temperature, could have played a significant role in the abiotic synthesis of this compound on early Earth.

Minerals such as calcium carbonate (CaCO₃), titanium dioxide (TiO₂), phosphate (B84403) minerals, and iron sulfide (B99878) minerals have been shown to facilitate the production of this compound when formamide (B127407), a hydrolysis product of HCN, is heated mdpi.comresearchgate.net. Clays and zeolites, also present on early Earth, could have provided catalytic surfaces and microenvironments to stabilize intermediates and template the formation of prebiotic molecules researchgate.net.

Temperature is another critical factor. Oró's initial experiment demonstrated this compound formation by heating ammonium (B1175870) cyanide solutions below 100 °C mdpi.com. Subsequent studies have achieved this compound synthesis from HCN polymerization under various temperature conditions, including heating solutions at 70°C for several days or keeping ammonium cyanide solutions in the dark at room temperature for extended periods pnas.org. Freezing conditions, simulating environments like those on ice-covered moons, have also been shown to produce this compound from dilute solutions of ammonium cyanide researchgate.net.

The efficiency and specific products of HCN oligomerization can be influenced by factors such as HCN concentration, pH, and the presence of catalysts pnas.orgresearchgate.netresearchgate.netcambridge.org. For instance, in dilute HCN solutions, hydrolysis to formamide can occur at a higher rate than polymerization, highlighting the importance of conditions that favor higher HCN concentrations or provide catalytic assistance for polymerization researchgate.net.

Data on this compound Yields under Various Prebiotic Conditions:

ReactantsConditionsThis compound YieldReference
HCN and AmmoniaAqueous solution, heated to 70°C for several days0.5% pnas.org
HCN and liquid ammoniaSealed tube reaction20% pnas.org
NH₄CN (0.1 M)Dark, room temperature, 4-12 months0.04% pnas.org
NH₄CN (dilute)Frozen at -20°C to -78°C for 25 years0.035-0.04% researchgate.net
FormamideHeated with CaCO₃, TiO₂, phosphate, or iron sulfide mineralsAcceptable to good yields mdpi.comresearchgate.net

Extraterrestrial Formation of this compound

The possibility that this compound could have formed extraterrestrially and been delivered to Earth has also been explored.

Detection in Meteoritic Samples

Scientists have detected this compound in meteorites since the 1960s, providing evidence for the extraterrestrial presence of this crucial biomolecule sciencenews.orgnasa.gov. Analysis of carbon-rich meteorites, such as the Murchison meteorite, has revealed the presence of this compound and other nucleobases sciencenews.orgnasa.govarxiv.org. While initial concerns existed about potential terrestrial contamination, the detection of nucleobase analogs not typically used in biology in these meteorites supports an extraterrestrial origin nasa.gov. The concentrations of nucleobases found in meteorites are often higher than in surrounding terrestrial ice or soil samples, further indicating their delivery from space sciencenews.orgnasa.gov.

Data on this compound Detection in Meteorites:

Meteorite SampleThis compound Concentration (approx.)Reference
Murchison114 to 655 ppb arxiv.org
Murray114 to 655 ppb arxiv.org
Orgueil114 to 655 ppb arxiv.org

*Note: Concentrations for Murchison, Murray, and Orgueil are reported within a range for this compound and other detected purines and hydroxypyrimidines.

Potential for Interstellar Space Synthesis

The detection of HCN in interstellar clouds has led to the hypothesis that this compound could potentially be synthesized in interstellar space tandfonline.comsciencedaily.com. Theoretical studies have investigated the mechanisms of this compound formation from HCN pentamerization in the gas phase, relevant to interstellar conditions tandfonline.comnih.gov. While high activation energies may limit the efficiency of gas-phase synthesis under typical interstellar conditions, the presence of protonated HCN (HCNH⁺) could potentially reduce these barriers researchgate.net.

Recent detections of molecules like Z-cyanomethanimine (HNCHCN), an HCN dimer considered a precursor to this compound, in the interstellar medium further support the potential for this compound synthesis in space arxiv.org. The abundance of such precursors suggests that the building blocks for this compound formation are present in interstellar environments arxiv.org. While the exact mechanisms and efficiency of this compound formation in interstellar space are still under investigation, the presence of necessary precursors and plausible chemical pathways make it a compelling area of research in understanding the origins of life.

Evolutionary Significance of this compound in the Origin of Life

The presence of this compound in such a wide array of crucial biomolecules suggests it held significant evolutionary importance during the earliest stages of life's emergence. Its ability to form base pairs in nucleic acids and its involvement in energy currency molecules point to a central role in primitive biochemical systems.

This compound's Fundamental Role in Early Replicating Systems

The "RNA World Hypothesis" posits a stage in early Earth history where RNA molecules were the primary carriers of genetic information and catalysts for biochemical reactions, preceding the evolution of DNA and proteins labxchange.orgwikidoc.orgapologeticspress.orgwikipedia.orgwikipedia.org. This compound, as one of the four key nucleobases in RNA, is considered to have been a fundamental component of these early replicating systems apologeticspress.org. The ability of RNA to store genetic information and exhibit catalytic properties through ribozymes supports the idea that RNA-based life could have existed before the more complex DNA-protein system labxchange.orgwikidoc.orgwikipedia.orgnih.gov. The catalytic site of ribosomes, the cellular machinery responsible for protein synthesis, is primarily composed of RNA, with peptide bond formation catalyzed by an this compound residue in the ribosomal RNA, further supporting the notion of an ancient RNA-based catalytic function wikidoc.orgwikipedia.org. The structural similarity between this compound nucleotides in RNA synthesis and the energy-storing molecule ATP also supports the RNA World Hypothesis labxchange.org.

Debate on the Prebiotic Role and Accumulation of this compound

Despite the compelling arguments for this compound's importance in early life, its plausible prebiotic synthesis and accumulation on the early Earth have been subjects of considerable debate nih.gov.

One of the widely cited prebiotic synthesis pathways for this compound involves the oligomerization of hydrogen cyanide (HCN) in aqueous solutions nih.govswau.edupnas.orgwikipedia.orgmdpi.comnih.gov. Early experiments by Juan Oró in the 1960s demonstrated the formation of this compound by heating concentrated solutions of ammonium cyanide swau.edupnas.orgwikipedia.org. Subsequent studies have explored variations of this reaction under different conditions pnas.org. Formamide (NH₂CHO), which can be produced from HCN and water, has also been investigated as a potential precursor for this compound synthesis under plausible prebiotic conditions, often in the presence of catalysts like minerals torvergata.itwikipedia.orgpnas.orgresearchgate.netacs.org. Some studies suggest that formamide-based synthesis, potentially catalyzed by minerals or even through high-energy events like extraterrestrial impacts, could have led to the formation of this compound and other nucleobases torvergata.itpnas.orgresearchgate.net.

However, challenges exist regarding the efficiency and specificity of these prebiotic synthesis routes. This compound synthesis from HCN typically requires relatively high concentrations of HCN, which may have been limited to specific environments on the early Earth nih.gov. Yields of this compound in some prebiotic simulations have been reported as low, and side reactions can lead to the formation of unwanted byproducts nih.gov.

Furthermore, the stability of this compound under early Earth conditions is a point of concern. This compound is susceptible to hydrolysis, particularly deamination, which could have hindered its accumulation over geological timescales nih.gov. Reactions with simple electrophiles could also lead to the formation of various derivatives, reducing the concentration of free this compound available for incorporation into early replicating systems nih.gov.

The regioselective incorporation of this compound into a polymer under prebiotic conditions also presents a challenge nih.gov. While this compound can form hydrogen bonds, the interaction with uracil (B121893) (in RNA) involves only two hydrogen bonds, which is weaker and less specific compared to the three hydrogen bonds between guanine (B1146940) and cytosine nih.gov. This lack of strong, specific pairing could have made accurate replication in a chaotic prebiotic environment difficult nih.gov.

Alternative hypotheses regarding the origin of this compound on early Earth include extraterrestrial delivery via meteorites, as this compound and other nucleobases have been found in meteorites wikipedia.orgwikipedia.orgmdpi.comnih.govbiologyonline.com. This could have provided a source of pre-formed this compound, bypassing some of the challenges of in situ synthesis and accumulation.

Enzymatic Recognition and Modulation by Adenine and Its Analogs

Structural Biology of Adenine-Binding Protein Domains

The interaction between proteins and this compound-containing ligands is mediated by specific protein domains that possess binding sites tailored to accommodate the This compound (B156593) moiety. Understanding the structural biology of these domains provides insights into the molecular basis of this compound recognition.

Identification of Conserved this compound-Binding Motifs

Despite the structural diversity of proteins that bind this compound, recurring structural motifs within their binding sites have been identified. These motifs represent conserved patterns of amino acid residues that facilitate interaction with the this compound base. Early studies in the 1980s and 1990s suggested an this compound-binding motif involving backbone carbonyl and amide groups within a protein loop that form hydrogen bonds with the N6 and N1 atoms of this compound's Watson-Crick edge. researchgate.net More recent analyses have extended the understanding of these motifs, identifying variants such as the "reverse motif" and the "Asp motif". researchgate.netpnas.org In some instances, only the protein backbone interacts with this compound, suggesting these might represent ancient modes of this compound binding where amino acid sequences are more variable and primarily determined by fold constraints. researchgate.netpnas.org The "Asp motif," often found in NAD-binding proteins, involves the side chain of a negatively charged amino acid, typically aspartate, forming a hydrogen bond with the N6 of this compound. researchgate.netpnas.org Research suggests that specific amino acid segments, or "themes," are frequently involved in this compound binding and can recur across different proteins, indicating that various proteins may utilize the same themes to bind this compound-containing ligands. pnas.orgresearchgate.net

Non-Covalent Interactions at this compound-Binding Sites (Hydrogen Bonds, Cation-π, Hydrophobic, Electrostatic)

The binding of this compound to proteins is driven by a combination of non-covalent interactions. Hydrogen bonds play a crucial role, often involving the N1, N6, and N7 atoms of the this compound ring and backbone or side chain atoms of the protein. researchgate.netguidetopharmacology.orgdsmz.deucl.ac.uk Studies have shown that all of this compound's hydrogen donors and acceptors can be utilized in protein binding. researchgate.net Aromatic stacking interactions, a type of cation-π interaction, are also significant, where the planar this compound ring stacks against aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein binding site. pnas.org Hydrophobic interactions contribute to the stability of the complex, arising from the association of nonpolar regions of this compound with hydrophobic patches on the protein surface. Electrostatic interactions, such as those involving negatively charged amino acid side chains (e.g., aspartate or glutamate) and positively charged regions of the this compound or surrounding protein environment, further contribute to binding specificity and affinity. researchgate.netguidetopharmacology.orgdsmz.deucl.ac.uk Detailed analysis of this compound binding sites reveals that while a small number of key interactions are conserved, the surrounding environment can be highly variable. ucl.ac.uk

Mechanistic Studies of Enzymes Interconverting this compound Nucleotides

Enzymes that catalyze the interconversion of this compound nucleotides play vital roles in maintaining cellular energy homeostasis.

Adenylate Kinase (AK) Catalytic Mechanisms and Isoforms

Adenylate kinase (AK), also known as myokinase, is a key phosphotransferase enzyme that catalyzes the reversible reaction: ATP + AMP ⇔ 2 ADP. wou.eduwikipedia.org This reaction is crucial for monitoring and maintaining cellular phosphate (B84403) nucleotide levels. wou.edu The equilibrium constant for this reaction is close to 1, meaning the direction is largely determined by the concentrations of the substrates and products. wikipedia.org

The catalytic mechanism of AK involves the transfer of a phosphoryl group from ATP to AMP, resulting in the formation of two ADP molecules. Structural studies, such as those on A. aeolicus AK, have implicated specific residues, like Arg150, in the phosphoryl transfer process and stabilization of the transition state. brandeis.edu Mutations in these residues can significantly reduce catalytic efficiency, highlighting the importance of their interactions with the nucleotides. brandeis.edu

Humans have identified nine AK protein isoforms, which differ in molecular weight, structure, kinetic properties, and nucleotide specificity. wou.eduwikipedia.orgmdpi.com These isoforms exhibit distinct intracellular localizations and tissue-specific expression patterns. wou.eduwikipedia.org For example, AK1 is abundant in the cytosol, while AK7 and AK8 are also cytosolic but with more specific tissue distributions, such as AK7 in skeletal muscle. wou.eduwikipedia.org Sub-cellular localization is often determined by unique targeting sequences within the protein. wou.eduwikipedia.org

Kinetic differences exist between isoforms; for instance, AK1 has a significantly higher Km for AMP compared to AK7 and AK8, indicating weaker binding to AMP. wou.eduwikipedia.org While some isoforms primarily utilize ATP as the phosphoryl donor, others can accept GTP, UTP, and CTP. wou.eduwikipedia.org A mitochondrial GTP:AMP phosphotransferase, related to the AK family, specifically phosphorylates intramitochondrial AMP using GTP or ITP. wikipedia.orgmdpi.com Conserved regions, including a P-loop, AMP- and MgATP/MgADP-binding domains, and a lid domain, are found within the AK family. mdpi.com AK enzymes can also form dimers and higher-order structures. mdpi.com

AK enzymes contribute to nucleotide pool homeostasis and can act as a relay system between cellular compartments. wou.edu They can also sense the cellular energy status, leading to the activation of AMP-sensitive pathways when energy levels are low. wou.edu

Enzyme Classes that Utilize or Process this compound-Containing Coenzymes

This compound is a fundamental component of several essential coenzymes that participate in a wide range of enzymatic reactions. Enzymes that utilize or process these coenzymes represent major classes in cellular metabolism.

Nicotinamide (B372718) this compound Dinucleotide (NAD+): NAD+ is a crucial coenzyme in redox reactions, acting as an electron carrier. wikipedia.orgctpharma.com.tr It exists in oxidized (NAD+) and reduced (NADH) forms. wikipedia.orgctpharma.com.tr Enzymes that use NAD+ as a cofactor are primarily oxidoreductases, often referred to as dehydrogenases or reductases. wikipedia.org These enzymes catalyze the transfer of electrons from one molecule to another, playing central roles in pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation. wikipedia.orgctpharma.com.tr

Flavin this compound Dinucleotide (FAD): FAD is another important redox-active coenzyme associated with flavoproteins. wikipedia.org Like NAD+, FAD participates in various enzymatic reactions in metabolism, accepting or donating electrons and existing in different redox states (quinone, semiquinone, and hydroquinone). wikipedia.org Enzymes utilizing FAD include components of the succinate (B1194679) dehydrogenase complex, α-ketoglutarate dehydrogenase, and the pyruvate (B1213749) dehydrogenase complex. wikipedia.orgfishersci.ca FAD-dependent enzymes are involved in diverse metabolic processes, including fatty acid oxidation and amino acid metabolism. fishersci.ca

Coenzyme A (CoA): Coenzyme A is a central cofactor in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. wikipedia.orgnih.gov It functions as an acyl group carrier through the formation of thioester bonds with carboxylic acids. wikipedia.org Enzymes that use CoA or its thioester forms are involved in numerous metabolic pathways, including the primary catabolic pathways for carbohydrates, amino acids, and lipids. wikipedia.org Examples include enzymes in the citric acid cycle and those involved in fatty acid synthesis and breakdown. wikipedia.org

NAD+-Dependent Enzymes (e.g., Sirtuins, Poly(ADP-ribose) Polymerases (PARPs), CD38)

This compound is an integral part of the structure of nicotinamide this compound dinucleotide (NAD+), a coenzyme central to cellular metabolism and signaling. wikipedia.org NAD+ serves as a vital substrate for a diverse group of enzymes that play crucial roles in various cellular functions, including DNA repair, gene expression, calcium signaling, and energy metabolism. wikipedia.orgnih.govaub.edu.lbnih.govresearchgate.netpnas.org Key among these NAD+-dependent enzymes are sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38. These enzymes utilize NAD+ by cleaving the molecule as part of their catalytic mechanisms. wikipedia.orgaub.edu.lbpnas.org

Sirtuins: The sirtuin family of enzymes are NAD+-dependent deacetylases and deacylases that modify target proteins by removing acetyl or acyl groups from lysine (B10760008) residues. thieme-connect.comfrontiersin.orgahajournals.orgplos.orgnih.gov This deacylation reaction is directly coupled with the cleavage of NAD+, resulting in the production of nicotinamide and O-acetyl-ADP-ribose (or 2'-O-acetyl-ADP-ribose). wikipedia.orgthieme-connect.comnih.gov The core of each sirtuin enzyme contains a specific domain responsible for NAD+ binding and catalysis. thieme-connect.com The activity of sirtuins is highly sensitive to the cellular concentration of NAD+, as well as the concentration of nicotinamide, a reaction product that can inhibit sirtuin activity. plos.org The affinity of mammalian sirtuins for NAD+ is such that their activity can be effectively regulated by physiological fluctuations in NAD+ levels, positioning them as key sensors of the cell's energy state. plos.org

Poly(ADP-ribose) Polymerases (PARPs): PARPs constitute a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to various acceptor proteins, a post-translational modification known as ADP-ribosylation. nih.govresearchgate.netoup.comscielo.broncoscience.us This process can involve the addition of a single ADP-ribose unit (mono-ADP-ribosylation) or the formation of complex chains of ADP-ribose (poly-ADP-ribosylation or PARylation). researchgate.netscielo.broncoscience.us PARPs, particularly PARP-1 and PARP-2, are critical players in the DNA damage response and repair pathways, consuming significant amounts of NAD+ as a substrate during these processes. researchgate.netoup.comscielo.broncoscience.us The catalytic domain of PARP enzymes contains a specific binding pocket for NAD+. oup.com The mechanism of PARylation initiation involves the transfer of the ADP-ribose moiety to a glutamate (B1630785) residue on the target protein, while subsequent elongation and branching of the poly(ADP-ribose) chain occur through the transfer of ADP-ribose to the 2'-hydroxyl of the this compound or nicotinamide ribose of an already attached ADP-ribose unit. researchgate.net

CD38: CD38 is a multifunctional ectoenzyme that acts primarily as an NADase, hydrolyzing NAD+ into ADP-ribose and nicotinamide. aub.edu.lbwikipedia.orgpatsnap.comfrontiersin.org In addition to its NADase activity, CD38 also possesses ADP-ribosyl cyclase activity, catalyzing the formation of cyclic ADP-ribose (cADPR) from NAD+. wikipedia.orgfrontiersin.org Under specific acidic conditions, CD38 can also hydrolyze NADP+ to nicotinic acid this compound dinucleotide phosphate (NAADP). wikipedia.org The products of CD38 enzymatic activity, ADPR and cADPR, function as second messengers involved in the regulation of intracellular calcium concentrations. wikipedia.orgfrontiersin.org CD38 is recognized as a significant consumer of NAD+ in mammalian tissues, and its enzymatic activity can directly impact cellular NAD+ levels, thereby influencing the activity of other NAD+-dependent enzymes like sirtuins. nih.govpatsnap.comfrontiersin.orgnih.gov

The activity of sirtuins, PARPs, and CD38 is interconnected through their shared substrate, NAD+. These enzymes compete for the available cellular pool of NAD+. nih.govnih.govresearchgate.net Research has shown that inhibiting the activity of major NAD+ consumers like PARPs or CD38 can lead to an increase in NAD+ levels, which in turn can enhance the activity of sirtuins. nih.govnih.gov

Nicotinamide this compound Dinucleotide Kinases (NADK)

Nicotinamide this compound dinucleotide kinase (NADK) is a crucial enzyme responsible for the phosphorylation of NAD+ to generate nicotinamide this compound dinucleotide phosphate (NADP+). wikipedia.orgnih.govnih.govmdpi.comelifesciences.orgaacrjournals.org This phosphorylation reaction occurs specifically at the 2' position of the ribose sugar that is linked to the this compound moiety of NAD+. wikipedia.org NADP+ is subsequently reduced to NADPH by various dehydrogenases, and NADPH serves as a primary reducing agent in numerous anabolic pathways and is essential for protecting cells against oxidative stress. wikipedia.orgnih.govaacrjournals.org NADK exhibits high substrate specificity for both NAD+ and ATP, the phosphate donor. wikipedia.org The enzymatic activity of NADK is subject to regulation by the cellular redox state, and its activity can be modulated by inhibition from NADP and certain NAD analogs. wikipedia.orgfrontiersin.org In humans, distinct isoforms of NADK are found in the cytosol and mitochondria, highlighting the compartmentalization of NADP synthesis. wikipedia.org The activity of NADK is vital for maintaining the appropriate balance between the cellular pools of NAD and NADP. frontiersin.org

Research on this compound Analogs as Biochemical Probes and Enzyme Modulators

Synthetic analogs of NAD, which incorporate modifications to the this compound or other parts of the molecule, have proven to be invaluable tools in chemical biology for studying enzymes that utilize NAD+. nih.govresearchgate.net These analogs are employed as biochemical probes to detect, monitor, and investigate the structure and function of NAD-dependent enzymes. nih.govresearchgate.netacs.org

This compound-based compounds and their analogs have been extensively explored for their potential to modulate enzyme activity, including acting as inhibitors. nih.govacademie-sciences.fr For instance, analogs of NAD have been investigated as potential therapeutic agents targeting NADK, particularly in the context of combating bacterial infections. researchgate.netacademie-sciences.fr Furthermore, isotopically or radioactively labeled NAD analogs have been developed and utilized as tracers in enzymology studies and for analyzing metabolic flux. acs.org Beyond NAD-dependent enzymes, this compound-containing molecules like ATP have also served as scaffolds for developing biochemical probes. For example, bulky this compound analogs have been designed to selectively inhibit mutated kinases, while modified ATP derivatives have been used as cosubstrate probes to identify enzyme substrates. kaust.edu.sa

Design Principles for this compound-Based Enzyme Inhibitors

The rational design of enzyme inhibitors based on the this compound scaffold or the larger NAD/NADP structures often centers on targeting the nucleotide-binding site of the target enzyme. oncoscience.ussspacegen.com For enzymes that bind NAD+, such as PARPs, inhibitors can be designed to compete directly with NAD+ for occupancy of the active site. oncoscience.ussspacegen.com This competitive binding can effectively reduce or block the enzyme's catalytic activity. sspacegen.com A notable example is the mechanism of action of certain PARP inhibitors, where binding to the NAD+ pocket not only inhibits catalysis but also induces conformational changes in the enzyme that trap it onto DNA breaks, a mechanism termed "trapping." sspacegen.com

In the case of NADK, inhibitors can be designed to compete with NAD+ for binding to the active site, thereby reducing the production of NADP and subsequently NADPH. patsnap.com Another strategy for modulating NADK activity involves allosteric inhibition, where the inhibitor binds to a regulatory site distinct from the active site, leading to a conformational change that reduces enzymatic activity. patsnap.com

General design principles for developing this compound-based inhibitors leverage the specific structural features of this compound and the larger coenzyme molecules to achieve high affinity and selectivity for the target enzyme's binding site. Modifications to the this compound ring, the attached ribose sugar, or the phosphate groups can significantly impact the binding affinity, specificity, and inhibitory potency of the analog. Studies investigating the inhibition of sirtuins by nicotinamide, a product released upon NAD+ cleavage, demonstrate how molecules that interact with the NAD+ binding site can modulate enzyme function. plos.orgnih.gov This understanding provides a basis for designing analogs that mimic aspects of the NAD+ structure to act as potential inhibitors or modulators of enzyme activity.

Computational and Biophysical Methodologies in Adenine Research

Quantum Mechanical (QM) and Density Functional Theory (DFT) Approaches for Adenine (B156593)

QM and DFT calculations are powerful tools for investigating the electronic structure, stability, and reactivity of this compound. These methods can accurately describe the behavior of electrons in the molecule, providing insights into its various forms and interactions. DFT, in particular, offers a balance between computational cost and accuracy, making it suitable for studying molecular systems like this compound. Studies utilizing DFT have examined the adsorption of this compound on surfaces, demonstrating good agreement with periodic DFT calculations when using appropriate functionals and computational models. researchgate.net

Tautomerism and Anionic States of this compound

This compound can exist in different tautomeric forms due to the migration of hydrogen atoms. Computational studies, including those using QM and DFT, are essential for determining the relative stabilities of these tautomers in different phases (gas phase and solution). researchgate.netnih.gov For instance, DFT calculations have been used to investigate the tautomeric equilibria of this compound in the gas phase and in solution, showing that solvent effects can influence the relative energies of tautomers. researchgate.net Studies have also explored the existence of the N3-H tautomer in addition to the more commonly reported N9-H (major) and N7-H (minor) tautomers, with computational results supporting experimental observations from techniques like 15N NMR spectroscopy. researchgate.net

Furthermore, QM and DFT calculations are employed to study the anionic states of this compound, which are relevant to understanding DNA damage induced by low-energy electrons. arxiv.orgcapes.gov.br These studies help to characterize the nature and stability of this compound anions, providing crucial information about their potential roles in biological processes and damage pathways. DFT calculations have shown that the results for electron attachment can be highly dependent on the functional used. arxiv.org

Energetics of this compound Interactions

Computational methods are extensively used to quantify the energetics of this compound interactions with other molecules, including other nucleobases, solvents, and proteins. DFT calculations, often coupled with dispersion corrections, are applied to study hydrogen bonding and stacking interactions, which are fundamental to the stability of nucleic acid structures. nmepscor.orgresearchgate.net For example, DFT studies have investigated the binding energies of this compound dimers, revealing the importance of N-H...N hydrogen bonds in stabilizing non-canonical base pairs. nmepscor.org The binding energy of this compound dimers has been shown to decrease in implicit solvent compared to the gas phase, indicating the screening of intermolecular hydrogen bonds. nmepscor.org

Studies comparing the binding energies of different base pairs using ab initio methods like MP2 have shown that guanine-guanine pairs can form energetically more favorable hydrogen bonds than this compound-adenine pairs in the same interaction type. researchgate.net Computational studies have also examined the interaction of this compound adducts with thymine (B56734), comparing their hydrogen-bonding strengths and reaction enthalpies to the Watson-Crick this compound-thymine base pair. nih.govacs.org

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of this compound's interactions with its environment and biomolecules over time. These simulations track the movement of atoms and molecules, allowing researchers to study conformational changes, binding events, and the influence of the solvent. MD simulations have been successfully applied to a variety of systems involving nucleic acids and biomolecular complexes containing nucleic acids. ysu.am

Simulations of this compound in Nucleic Acid Stacking Interactions

MD simulations are crucial for understanding the dynamics and stability of base stacking interactions involving this compound in nucleic acids. These interactions, along with hydrogen bonding, are key driving forces for the formation and stability of DNA and RNA secondary structures. researchgate.netysu.am Simulations of stacked this compound-thymine base pairs in aqueous solution have been performed to analyze their stacking properties and stability compared to other base pairs. worldscientific.com Studies have shown that the orientation and stability of stacked pairs can differ significantly. worldscientific.com

MD simulations have also been used to investigate the role of this compound stacking in more complex RNA structures, such as kissing complexes. nih.govnih.gov These simulations can rationalize experimental findings and demonstrate the essential role of stacked adenines in stabilizing tertiary interactions by shielding base pairs from solvent and reducing fraying. nih.govnih.gov Furthermore, MD simulations have explored the conformations and dynamics of this compound bulges in DNA octamers, providing insights into the interconversion pathways between stacked and looped-out forms relevant to molecular recognition. ysu.amnih.gov

Analysis of this compound-Water Interactions and Hydrogen Bonding Networks

The interaction of this compound with water is fundamental to its behavior in biological systems. MD simulations are used to analyze the hydration properties of this compound and the hydrogen bonding networks it forms with water molecules. nih.govtandfonline.com Studies have shown that water molecules can mediate interactions involving this compound, such as linking a compound to an this compound base in the minor groove of DNA. nih.gov These interstitial water molecules can contribute favorably to the stability of complexes by filling space and providing favorable interactions. nih.gov

MD simulations have also explored how water molecules can influence the structure and interactions of this compound monolayers on surfaces, demonstrating that water can disrupt existing hydrogen bonds between this compound molecules and form new this compound-water hydrogen bonds. researchgate.netlu.setongji.edu.cn These water-induced changes can lead to the scission and stitching of this compound structures. tongji.edu.cn Simulations have indicated that even a small number of water molecules can significantly alter the planar hydrogen-bonded structures of this compound-thymine base pairs towards stacked arrangements. researchgate.net

Computational Modeling of Protein-Adenine Binding

Computational modeling is widely applied to study the interactions between proteins and this compound, which are critical for numerous biological processes, including enzyme catalysis and molecular recognition. pnas.orgpnas.orgmcmaster.ca Computational pipelines have been developed to extract protein-adenine complexes from structural databases, superimpose them, and identify the hydrogen bonds mediating the interactions. pnas.orgpnas.org These analyses have revealed that all of this compound's edges can contribute to molecular recognition by proteins, extending beyond previously known motifs. pnas.orgpnas.org

Computational studies suggest that protein-adenine binding has likely emerged multiple times throughout evolution. pnas.orgpnas.org Binding is often mediated by specific recurring amino acid segments or "themes" on the protein side. pnas.orgpnas.org Computational methods, such as docking and energy calculations, are used to screen potential drug candidates that target this compound-binding sites in proteins. tau.ac.ilnih.gov These approaches can help predict the binding affinity and identify key interactions. tau.ac.il Studies have also investigated the effects of protein and DNA backbones on the interactions between this compound and amino acids like histidine, highlighting the importance of considering the surrounding environment in computational models. acs.org The principles governing this compound recognition in protein binding pockets, including hydrogen bonding networks and stacking interactions, are being established through combined experimental and computational efforts. mcmaster.ca

Molecular Docking Studies of this compound-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor, such as a protein, and to estimate the binding affinity actanaturae.ru. In the context of this compound, molecular docking studies are employed to understand how this compound, or molecules containing the this compound moiety (like ATP or this compound derivatives), interact with target proteins or nucleic acids nih.govactanaturae.rucsic.es.

Research has utilized molecular docking to investigate the binding of this compound derivatives to DNA, exploring their potential as antiproliferative agents csic.es. These studies involve docking various this compound compounds into different binding regions of DNA models to assess their affinity csic.es. The MMFF94 force field is often used for energy minimization of ligand molecules before docking calculations . Tools like AutoDock are employed to generate affinity maps and perform the docking process .

Molecular docking has also been applied to study the interaction of azo dyes with this compound, alongside experimental spectroscopic and electrochemical methods . These studies aim to understand how these small molecules bind to DNA bases . Furthermore, molecular docking is used to analyze the interactions between newly synthesized metal complexes containing this compound derivatives and biological targets, such as bacterial proteins, to evaluate their potential as antibacterial agents researchgate.netcolab.ws. These studies provide insights into the binding affinities and the nature of molecular interactions, such as hydrogen bonds, between the complex and the receptor researchgate.netcolab.ws.

Molecular docking studies are considered an integral part of both fundamental research into protein-ligand interactions and applied drug design programs actanaturae.ru. They help predict the spatial structure of protein-ligand complexes and estimate the reliability of the predicted structures actanaturae.ru.

Advanced Analyses of Intermolecular Forces in Binding Sites

Understanding the nature and strength of intermolecular forces is critical for deciphering the molecular basis of this compound recognition in biological systems nih.gov. Advanced analyses delve into the specific types of non-covalent interactions that stabilize this compound complexes within binding sites nih.gov.

Key intermolecular forces involved in this compound binding include hydrogen bonding, pi-pi stacking interactions, and cation-pi interactions nih.gov. Large-scale data mining of protein databases, such as the Protein Data Bank (PDB), has been conducted to systematically analyze these interactions in this compound-binding proteins nih.gov. Analysis of crystal structures of adenylate-binding proteins revealed the prevalence of these interactions nih.gov. On average, in adenylate-binding protein complexes, there are approximately 2.7 hydrogen bonding interactions, 1.0 pi-pi stacking interactions, and 0.8 cation-pi interactions nih.gov.

Hydrogen bonding, a widely recognized interaction, plays a significant role nih.gov. Pi-pi stacking interactions occur between the aromatic rings of this compound and aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) nih.gov. Cation-pi interactions involve the this compound ring and positively charged residues such as lysine (B10760008) (Lys) and arginine (Arg) nih.gov. These interactions are crucial for this compound binding in proteins nih.gov.

Studies also explore the geometry and physicochemistry of binding sites and the intermolecular forces involved ebi.ac.uk. Methods for detecting binding site molecular interaction field similarities can help identify regions of known sites that are less variable, focusing the search on important features acs.org. Analysis of this compound binding sites has shown that a small number of key interactions are conserved, while the majority of the surrounding environment is highly variable ucl.ac.uk.

Furthermore, theoretical investigations using density functional theory (DFT) are employed to understand interactions within this compound-containing complexes colab.ws. Ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT) and Absolutely Localized Molecular Orbitals (ALMO) are used to decompose non-covalent interaction energy into components such as electrostatics, exchange-repulsion, dispersion, and induction, providing insights into the roles of various intermolecular forces researchgate.net.

Advanced Spectroscopic Techniques for Elucidating this compound Interactions (e.g., Photoelectron Spectroscopy)

Spectroscopic techniques provide experimental insights into the electronic structure and dynamics of molecules, including this compound, and their interactions. Advanced methods like photoelectron spectroscopy are particularly valuable for studying these properties in different environments.

Photoelectron spectroscopy (PES), including liquid-jet photoelectron spectroscopy (LJ-PES), is used to probe the electronic structure of molecules in solution nih.govarxiv.org. LJ-PES, assisted by electronic-structure calculations, has been applied to study ATP solutions and the effects of interactions with ions like Mg²⁺ nih.govarxiv.org. Valence photoelectron data can reveal spectral changes in the this compound features of ATP due to interactions with divalent cations nih.govarxiv.org. Core-level photoelectron spectroscopy is element-sensitive and can provide information about specific interactions, such as those between Mg²⁺ and the this compound unit in ATP arxiv.org.

Time-resolved photoelectron spectroscopy is employed to study the excited state dynamics of this compound and its derivatives in aqueous solution rsc.orgrsc.org. This technique can follow the evolution of excited states and determine their lifetimes rsc.org. Using extreme-ultraviolet (XUV) probe pulses in time-resolved PES allows for the photoionization of all excited states, enabling the study of full relaxation pathways after UV excitation rsc.org. This approach has been used to investigate the photoinduced dynamics of this compound, adenosine (B11128), and adenosine monophosphate in liquid water jets rsc.org. Studies have identified different decay time scales associated with various excited states, such as ππ* and nπ* states, and have provided insights into non-adiabatic dynamics in aqueous solutions rsc.org.

Intermolecular Coulombic decay (ICD) spectroscopy, a new application in biomolecular structure investigation, can be initiated by core-level ionization and probe the surrounding molecules in the solvation shell, providing structural information about the coordination environment, such as in Mg²⁺-ATP complexes nih.govarxiv.org.

These advanced spectroscopic techniques, particularly photoelectron spectroscopy methods, offer powerful tools to experimentally investigate the electronic states, dynamics, and specific interactions of this compound and its related molecules in relevant biological environments.

Q & A

Q. What protocols ensure reproducibility in this compound-related synthetic biology experiments?

  • Methodological Answer : Document all steps in the Minimum Information about a Biosynthetic Gene Cluster (MIBiG) format. Share plasmids via AddGene and raw spectra via public repositories (e.g., MetaboLights). Validate this compound auxotrophy in engineered strains via knockout controls .

Q. How should researchers address bias when analyzing this compound’s epigenetic roles in gene regulation?

  • Methodological Answer : Use blinded data analysis for ChIP-seq or methylation-specific PCR results. Pre-register hypotheses (e.g., “this compound methylation correlates with X gene silencing”) to avoid HARKing (hypothesizing after results are known). Cross-validate findings with orthogonal techniques like CRISPR-off .

Tables

Table 1 : Key Analytical Techniques for this compound Research

TechniqueApplicationSensitivity LimitKey Reference
HPLC-UVQuantification in cell lysates0.1 µM
NanoSIMSMetabolic flux in single cells10 nM
FTIRTautomer identification1% abundance
TD-DFT SimulationsExcited-state pathway predictionN/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.